molecular formula C24H18FN5O3 B2628864 2-[2-(4-fluorophenyl)-5-oxo-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl]-N-(2-methoxyphenyl)acetamide CAS No. 2380177-26-2

2-[2-(4-fluorophenyl)-5-oxo-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl]-N-(2-methoxyphenyl)acetamide

Cat. No.: B2628864
CAS No.: 2380177-26-2
M. Wt: 443.438
InChI Key: BLWDDMIJTATEJI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-fluorophenyl)-5-oxo-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl]-N-(2-methoxyphenyl)acetamide typically involves a multi-step process. One common approach is the cyclization of appropriate precursors under specific conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-fluorophenyl)-5-oxo-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl]-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted triazoloquinazolines .

Mechanism of Action

The mechanism of action of 2-[2-(4-fluorophenyl)-5-oxo-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl]-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors involved in cell proliferation and survival, thereby exerting its anticancer effects. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest involvement in the inhibition of kinases and modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[2-(4-fluorophenyl)-5-oxo-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl]-N-(2-methoxyphenyl)acetamide apart is its specific combination of functional groups and the resulting biological activity. Its unique structure allows for specific interactions with molecular targets, making it a promising candidate for further research and development in medicinal chemistry .

Properties

IUPAC Name

2-[2-(4-fluorophenyl)-5-oxo-[1,2,4]triazolo[1,5-c]quinazolin-1-ium-6-yl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FN5O3/c1-33-20-9-5-3-7-18(20)26-21(31)14-29-19-8-4-2-6-17(19)23-27-22(28-30(23)24(29)32)15-10-12-16(25)13-11-15/h2-13H,14H2,1H3,(H,26,31)/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLWDDMIJTATEJI-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3C4=[NH+]C(=NN4C2=O)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FN5O3+
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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